3,4,6-Trichlorobenzene-1,2-diamine
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Overview
Description
3,4,6-Trichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5Cl3N2. It is a derivative of benzene, where three chlorine atoms and two amino groups are substituted at the 3, 4, 6, 1, and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichlorobenzene-1,2-diamine typically involves the chlorination of benzene followed by amination. One common method includes the nitration of 1,3,5-trichlorobenzene to form 3,4,6-trichloronitrobenzene, which is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for industrial efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichlorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: Electrophilic aromatic substitution reactions can replace chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other aromatic compounds .
Scientific Research Applications
3,4,6-Trichlorobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trichlorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks amino groups.
1,3,5-Trichlorobenzene: Another structural isomer with different substitution patterns.
3,4,5-Trichlorobenzene-1,2-diamine: Similar but with different chlorine substitution.
Uniqueness
3,4,6-Trichlorobenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and amino groups makes it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZASMRJDZQLRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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